![molecular formula C7H16ClNO2 B3417822 3-[Isopropyl(methyl)amino]propanoic acid hydrochloride CAS No. 1158376-51-2](/img/structure/B3417822.png)
3-[Isopropyl(methyl)amino]propanoic acid hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Flavor Compounds in Food Products
Branched aldehydes, including derivatives produced from amino acids like 3-[Isopropyl(methyl)amino]propanoic acid hydrochloride, play significant roles as flavor compounds in various food products, encompassing both fermented and non-fermented items. These compounds' production and degradation pathways from amino acids have been extensively studied, with a focus on their formation at the metabolic, microbial, and compositional levels of food. Understanding these pathways is crucial for controlling the desired levels of these flavor compounds in food products (Smit, Engels, & Smit, 2009).
Pharmacological Effects of Chlorogenic Acid
Chlorogenic Acid (CGA), structurally similar to 3-[Isopropyl(methyl)amino]propanoic acid hydrochloride, exhibits various biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and cardioprotective activities. CGA's ability to modulate lipid and glucose metabolism highlights its potential in treating metabolic disorders such as obesity, cardiovascular disease, and diabetes. This review underscores the need for further research to optimize CGA's biological and pharmacological effects for practical applications, including its use as a natural food additive (Naveed et al., 2018).
Neuroprotection and NMDA Receptors
Research on NMDA receptors, including studies on compounds structurally related to 3-[Isopropyl(methyl)amino]propanoic acid hydrochloride, focuses on their role in synaptic neurotransmission and potential therapeutic applications. NMDA receptors mediate slow excitatory neurotransmission in the central nervous system, and abnormalities in their functioning are associated with psychiatric and neurological diseases. This review discusses the molecular mechanisms of NMDA receptors from biosynthesis to synaptic trafficking, highlighting the importance of further research in understanding normal synaptic physiology and the etiology of brain diseases (Horak, Petralia, Kaniaková, & Sans, 2014).
Environmental and Health Implications
The chemical properties and interactions of substances like 3-[Isopropyl(methyl)amino]propanoic acid hydrochloride with other compounds can have significant environmental and health implications. Studies on the inadvertent mixing of chemicals, including those structurally related to 3-[Isopropyl(methyl)amino]propanoic acid hydrochloride, highlight the potential for violent reactions and the importance of safety protocols in industrial and laboratory settings. Such research underscores the need for comprehensive understanding and careful handling of chemical substances to prevent accidents and ensure safety (Hedlund, Nielsen, Mikkelsen, & Kragh, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[methyl(propan-2-yl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(2)8(3)5-4-7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDYZIQCHIIHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Isopropyl(methyl)amino]propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



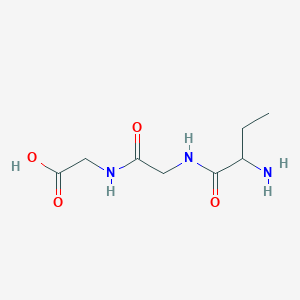
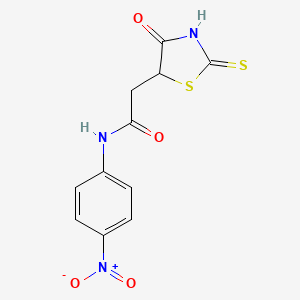
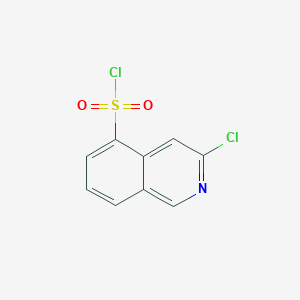
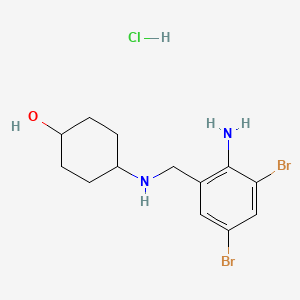

![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-cyclohexane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B3417787.png)

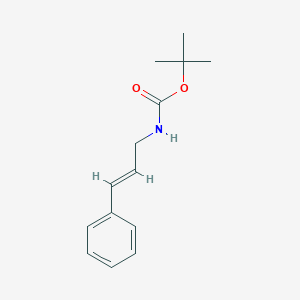


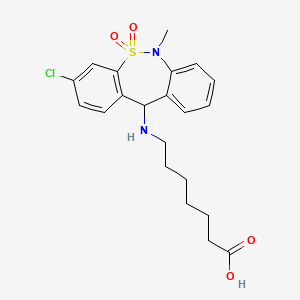
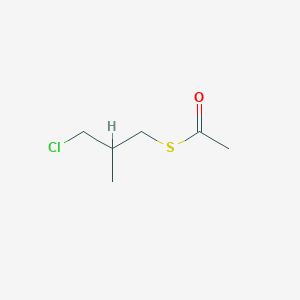
![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B3417840.png)
